2,4-Dichloro-1-isopropoxybenzene
Overview
Description
2,4-Dichloro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10Cl2O . It has a molecular weight of 205.08 g/mol . The IUPAC name for this compound is 2,4-dichloro-1-propan-2-yloxybenzene .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C9H10Cl2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3
. Its canonical SMILES representation is CC(C)OC1=C(C=C(C=C1)Cl)Cl
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 205.08 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The topological polar surface area is 9.2 Ų .Scientific Research Applications
Polyisobutylene Synthesis
2,4-Dichloro-1-isopropoxybenzene plays a significant role in the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations. This process is crucial for direct chain-end functionalization of polymers, enabling precise control over polymer architecture and functionality (Morgan, Martínez-Castro, & Storey, 2010).
Organic Synthesis Intermediate
It serves as an organic intermediate in various chemical syntheses. For instance, its derivatives are used in the synthesis of ciprofloxacin, a broad-spectrum antibiotic, highlighting its importance in pharmaceutical manufacturing (Wang Guo-xi, 2004).
Kinetic Studies
The compound is involved in kinetic studies, like the reaction between 1,2,4-trichlorobenzene and sodium methoxide. Understanding these reactions provides insights into the behavior of chlorinated compounds under various conditions (Baohe Wang, Liu, Zhu, & Jing, 2010).
Chemical Reactivity Studies
Research on this compound includes exploring its reactivity with alkoxides, providing valuable information for the development of new chemical reactions and synthesis pathways (Mariani, Modena, Pizzo, Scorrano, & Kistenbrügger, 1979).
Environmental Chemistry
Studies have also been conducted to understand its behavior in the environment, particularly its role as a pollutant and its transformation under various conditions. This includes its electrochemical reduction at glassy carbon cathodes in dimethylformamide, which is crucial for understanding its environmental fate and potential impacts (Peverly et al., 2014).
Anti-inflammatory Agents
Its derivatives are utilized in synthesizing anti-inflammatory agents, demonstrating its versatility in drug development (Choi, Shin, & Son, 1996).
Safety and Hazards
The compound is potentially hazardous. Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
2,4-dichloro-1-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZUJEUNTYZIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591120 | |
Record name | 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-40-7 | |
Record name | 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.